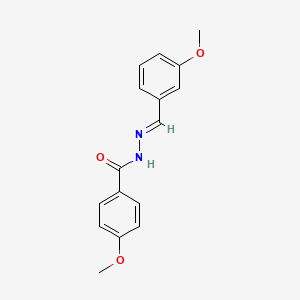![molecular formula C27H29N3O3 B11564772 3-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11564772.png)
3-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group, a hydrazinecarbonyl moiety, and a trimethylphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazinecarboxamide under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-(2,4,6-trimethylphenyl)propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-N-(2,4,6-trimethylphenyl)butanediamide |
InChI |
InChI=1S/C27H29N3O3/c1-19-15-20(2)27(21(3)16-19)29-25(31)13-14-26(32)30-28-17-22-9-11-24(12-10-22)33-18-23-7-5-4-6-8-23/h4-12,15-17H,13-14,18H2,1-3H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
XRQLTCKABIHHOF-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11564693.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11564697.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11564699.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B11564700.png)
![N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11564701.png)
![2-Bromo-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11564709.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564712.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11564713.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564724.png)
![(4Z)-2-(furan-2-yl)-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11564728.png)
![N-(3,5-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11564730.png)
![2-amino-5-(4-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11564735.png)
![N-(2,5-dimethoxyphenyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11564736.png)
